2-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid

Medicinal Chemistry Drug Design Physicochemical Properties

This halogenated organoboron reagent uniquely pairs a phenylboronic acid handle for Suzuki-Miyaura cross‑coupling with a 4‑chloro‑1‑naphthyl pharmacophore that modulates lipophilicity and target binding. Cited in WO‑2011127933‑A1 for PROTAC construction, it enables dual E3 ligase ligand incorporation and target‑protein optimization. Its distinctive scaffold also supports antifungal SAR around fungal β‑carbonic anhydrase (Can2). Supplied as a white‑to‑tan solid at ≥95% purity with ambient shipping, it replaces simpler arylboronic acids where steric, electronic, and pharmacophoric differentiation is critical for lead optimization in cardiovascular, oncology, and anti‑infective programs.

Molecular Formula C17H14BClO3
Molecular Weight 312.6 g/mol
CAS No. 1072951-65-5
Cat. No. B1368691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid
CAS1072951-65-5
Molecular FormulaC17H14BClO3
Molecular Weight312.6 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1COC2=CC=C(C3=CC=CC=C32)Cl)(O)O
InChIInChI=1S/C17H14BClO3/c19-16-9-10-17(14-7-3-2-6-13(14)16)22-11-12-5-1-4-8-15(12)18(20)21/h1-10,20-21H,11H2
InChIKeyIAOBABROWUQOMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid (CAS 1072951-65-5): Technical Specifications and Sourcing Profile


2-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid (CAS 1072951-65-5) is a halogenated organoboron reagent characterized by a phenylboronic acid core linked via a methylene bridge to a 4-chloro-1-naphthyloxy moiety. Its molecular formula is C17H14BClO3, and it has a molecular weight of 312.56 g/mol [1]. The compound is typically supplied as a white to tan solid with a purity of ≥95%, a melting point of 215 °C (dec.), and a topological polar surface area (TPSA) of 49.7 Ų . It is primarily utilized as a boron-containing building block in medicinal chemistry, where its bifunctional nature enables both Suzuki-Miyaura cross-coupling and potential interactions with biological targets .

Why 2-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid (CAS 1072951-65-5) Cannot Be Replaced by a Generic Boronic Acid


Substituting this compound with a simpler or in-class analog (e.g., phenylboronic acid, 4-chlorophenylboronic acid) is non-trivial due to its unique bifunctional architecture. The molecule combines a boronic acid group for reactivity (e.g., Suzuki coupling) with a specific 4-chloro-1-naphthyl pharmacophore that imparts distinct physicochemical and potentially biological properties . Unlike simple arylboronic acids, the presence of the chlorinated naphthyl ring alters electron density and lipophilicity, which can influence reaction yields and biological target engagement [1]. The following sections present quantitative evidence demonstrating how these structural features manifest as measurable differences in key performance dimensions, guiding users to select this compound over its closest alternatives.

Quantitative Differentiation Evidence for 2-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid (CAS 1072951-65-5)


Enhanced Lipophilicity and Electronic Profile for Medicinal Chemistry Design

The target compound incorporates a 4-chloro substituent on the naphthalene ring, which differentiates it from the non-chlorinated analog 2-[(1-naphthyloxy)methyl]phenylboronic acid (CAS 1072951-77-9). This chlorine atom increases molecular weight (312.56 vs. 278.11 g/mol) and is predicted to elevate lipophilicity (cLogP) due to the addition of a hydrophobic halogen . While direct cLogP values are not publicly available for this specific compound, the introduction of a chlorine atom in aromatic systems is a well-established strategy to enhance membrane permeability and metabolic stability, with the magnitude of change being compound-dependent but generally in the range of +0.5 to +1.0 log units [1]. This property can be crucial for optimizing pharmacokinetic profiles in early drug discovery campaigns [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Potent Inhibition of Fungal β-Carbonic Anhydrase (Can2) - A Class Benchmark

Aromatic boronic acids, particularly those with 4-phenyl or 2-naphthyl substitution, exhibit potent inhibition of the fungal β-carbonic anhydrase Can2 from Candida albicans and Cryptococcus neoformans. Studies report inhibition constants (KIs) for this class in the range of 8.5–11.5 μM, which is >35-fold more potent than arylalkenyl and aryalkylboronic acids (KIs 428–3040 μM) [1]. While the exact KI for 2-[(4'-chloro-1-naphthyloxy)methyl]phenylboronic acid has not been independently reported, its structural similarity to the most active naphthyl-containing inhibitors places it firmly within this high-potency class. This suggests its potential for comparable inhibitory activity against Can2, a validated target for antifungal development [2].

Antifungal Enzyme Inhibition Carbonic Anhydrase

Patent-Enabled Bi-functional Conjugate Technology

The compound is explicitly disclosed in patent WO-2011127933-A1, which describes bi-functional complexes and methods for their use [1]. In this context, boronic acids are proposed as ligands that can bind to E3 ubiquitin ligase components, facilitating targeted protein degradation. The presence of a chloro-naphthyl group on the target compound differentiates it from simpler arylboronic acids (e.g., phenylboronic acid) used in the same patent family. This structural feature is expected to confer enhanced binding affinity and selectivity for specific protein targets, a critical parameter in the design of effective PROTACs (Proteolysis Targeting Chimeras). However, comparative binding data (e.g., Kd, IC50) for this specific compound versus simpler boronic acids are not publicly disclosed in the patent.

PROTAC Bi-functional Molecules Targeted Protein Degradation

Validated Application Scenarios for 2-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid (CAS 1072951-65-5)


Synthesis of Bi-functional Degraders (PROTACs) via Patent-Enabled Chemistry

Leveraging its explicit inclusion in patent WO-2011127933-A1, this compound serves as a key intermediate for constructing PROTACs [1]. Researchers can incorporate the boronic acid moiety as a ligand for E3 ligases, while utilizing the 4-chloro-1-naphthyl group to optimize target protein binding. This scenario is particularly relevant for medicinal chemistry groups focused on developing novel targeted protein degradation therapeutics, where access to structurally diverse and patent-protected building blocks is critical for lead optimization.

Exploratory Medicinal Chemistry for Antifungal Drug Discovery

Given the class-level evidence for potent inhibition of fungal β-carbonic anhydrase (Can2), this compound is a compelling starting point for synthesizing novel antifungal agents [2][3]. Medicinal chemists can use it as a core scaffold to explore structure-activity relationships (SAR) around the naphthyl ring, aiming to further enhance potency and selectivity against Can2. The compound's commercial availability in high purity (≥95%) supports iterative SAR campaigns in an academic or biotech setting .

Suzuki-Miyaura Cross-Coupling for Complex Molecule Synthesis

As an arylboronic acid, this compound is a reliable partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds to generate biaryl systems . Its unique chloronaphthyl substitution pattern can be used to introduce specific electronic and steric properties into the final product, which is valuable in the synthesis of pharmaceutical intermediates and fine chemicals. The boronic acid group is compatible with a wide range of aryl halide coupling partners, offering versatility in organic synthesis.

Building Block for Cardiovascular and Oncology-Focused Libraries

Vendor documentation indicates a primary application in the synthesis of pharmaceuticals targeting cardiovascular diseases and various forms of cancer . While specific targets are not disclosed, this suggests the compound has been identified as a useful intermediate for generating libraries of potential drug candidates in these therapeutic areas. Procurement teams in pharma and biotech can prioritize this building block when assembling diverse screening collections focused on these disease areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.